molecular formula C21H30N2O3S B11233566 1-(benzylsulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide

1-(benzylsulfonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B11233566
M. Wt: 390.5 g/mol
InChI Key: VZCLZTDUDVIMFQ-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexene ring, a phenylmethanesulfonyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-(1-cyclohexenyl)ethylamine with a suitable phenylmethanesulfonyl chloride derivative under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with a piperidine-3-carboxylic acid derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .

Properties

Molecular Formula

C21H30N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-(cyclohexen-1-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H30N2O3S/c24-21(22-14-13-18-8-3-1-4-9-18)20-12-7-15-23(16-20)27(25,26)17-19-10-5-2-6-11-19/h2,5-6,8,10-11,20H,1,3-4,7,9,12-17H2,(H,22,24)

InChI Key

VZCLZTDUDVIMFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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